3,4-Diethoxybenzyl alcohol 3,4-Diethoxybenzyl alcohol 3,4-Diethoxybenzyl alcohol can be prepared from 3,4-diethoxybenzaldehyde.

Brand Name: Vulcanchem
CAS No.: 83459-29-4
VCID: VC2498162
InChI: InChI=1S/C11H16O3/c1-3-13-10-6-5-9(8-12)7-11(10)14-4-2/h5-7,12H,3-4,8H2,1-2H3
SMILES: CCOC1=C(C=C(C=C1)CO)OCC
Molecular Formula: C11H16O3
Molecular Weight: 196.24 g/mol

3,4-Diethoxybenzyl alcohol

CAS No.: 83459-29-4

Cat. No.: VC2498162

Molecular Formula: C11H16O3

Molecular Weight: 196.24 g/mol

* For research use only. Not for human or veterinary use.

3,4-Diethoxybenzyl alcohol - 83459-29-4

Specification

CAS No. 83459-29-4
Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
IUPAC Name (3,4-diethoxyphenyl)methanol
Standard InChI InChI=1S/C11H16O3/c1-3-13-10-6-5-9(8-12)7-11(10)14-4-2/h5-7,12H,3-4,8H2,1-2H3
Standard InChI Key ZOLYZUOLHFXYQD-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)CO)OCC
Canonical SMILES CCOC1=C(C=C(C=C1)CO)OCC

Introduction

Chemical Identity and Structure

Compound Differentiation

3,4-Diethoxybenzyl alcohol differs from the documented 3,4-dimethoxybenzyl alcohol by having ethoxy (-OCH₂CH₃) groups at positions 3 and 4 of the benzene ring instead of methoxy (-OCH₃) groups. This structural difference results in a higher molecular weight and potentially different physical and chemical properties.

Structural Comparison

Property3,4-Dimethoxybenzyl alcohol3,4-Diethoxybenzyl alcohol
Molecular FormulaC₉H₁₂O₃C₁₁H₁₆O₃
Molecular Weight168.19 g/mol 196.24 g/mol (calculated)
StructureBenzyl alcohol with two methoxy groupsBenzyl alcohol with two ethoxy groups
Functional GroupsPrimary alcohol, two methoxy groupsPrimary alcohol, two ethoxy groups

Physical Properties

Known Properties of 3,4-Dimethoxybenzyl Alcohol

The documented compound 3,4-dimethoxybenzyl alcohol presents the following physical characteristics:

PropertyValueReference
Physical StateColorless to light yellow liquid
Melting Point22 °C
Boiling Point296-297 °C (732 mm Hg)
Density1.157 g/mL at 25 °C
Flash Point>230 °F
AppearanceClear colorless to yellow or golden
Refractive Indexn20/D 1.552
SolubilityMiscible with water; slightly soluble in chloroform and methanol
LogP0.72
pKa14.18±0.10 (Predicted)

Estimated Properties of 3,4-Diethoxybenzyl Alcohol

For 3,4-diethoxybenzyl alcohol, the following properties would be expected to differ from its methoxy counterpart:

  • Higher molecular weight (196.24 g/mol vs. 168.19 g/mol)

  • Lower water solubility due to increased hydrocarbon content

  • Higher LogP value (increased lipophilicity)

  • Higher boiling point due to increased molecular weight

  • Potentially lower melting point due to increased molecular flexibility

Spectroscopic Data

NMR Data for 3,4-Dimethoxybenzyl Alcohol

Below is the NMR data available for 3,4-dimethoxybenzyl alcohol, which could serve as a reference baseline for structural characterization of the ethoxy variant:

¹³C NMR Chemical Shifts

Carbon PositionChemical Shift (ppm)Ambiguity Code
OMe55.784
OMe55.904
A65.041
2110.451
5111.041
6119.331
1133.661
4148.431
3149.001

Alternative values also reported: OMe (55.93/56.11), A (64.58), positions 1-6 range from 111.69-150.19 ppm

¹H NMR Data

Proton PositionChemical Shift (ppm)Ambiguity Code
OMe3.851
A4.561
26.821
56.861
66.861

Data from the NMR Database of Lignin and Cell Wall Model Compounds

Synthesis and Production

Synthetic Pathways for 3,4-Dimethoxybenzyl Alcohol

The primary synthetic route documented for 3,4-dimethoxybenzyl alcohol involves the reduction of 3,4-dimethoxybenzaldehyde:

  • 3,4-Dimethoxybenzaldehyde (0.97 g, 6 mmol) is combined with 50 mL of methanol in a round-bottom flask

  • Sodium borohydride (NaBH₄, 0.35 g, 9.2 mmol) is added while stirring

  • The mixture is stirred overnight

  • Methanol is evaporated

  • The residue is diluted with 25 mL of distilled water

  • The product is extracted with 3×25 mL dichloromethane

  • The organic layer is collected

Applications and Uses

Known Applications of 3,4-Dimethoxybenzyl Alcohol

The documented compound has several established applications:

  • Raw material for organic synthesis

  • Precursor in the synthesis of cyclotriveratrylenes (CTVs), which function as cyclic molecular hosts with a cavity to accommodate guest molecules

  • Precursor in the total synthesis of salvianolic acid N

  • Fuel source for microbial fuel cells (MFCs) to generate power

  • Secondary metabolite of lignin-degrading fungi

  • Natural substrate of Lignin peroxidase (LiP)

CategoryInformationReference
Risk CodesR22 - Harmful if swallowed
R36/37/38 - Irritating to eyes, respiratory system and skin
Safety PrecautionsS24/25 - Avoid contact with skin and eyes
S36/37 - Wear suitable protective clothing and gloves
S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice
StorageInert atmosphere, Room Temperature
WGK Germany3
TSCAYes

Chemical Reactivity

Reactivity of 3,4-Dimethoxybenzyl Alcohol

The documented compound can undergo several chemical transformations:

  • Halogenation with SOCl₂ to form 3,4-dimethoxybenzyl chloride

  • Reaction of the chloride with sodium cyanide to form 3,4-dimethoxybenzylcyanide

  • Oxidation reactions targeting the primary alcohol

  • Ether cleavage reactions affecting the methoxy groups

Specific reaction conditions for conversion to the chloride derivative:

  • 3,4-Dimethoxybenzyl alcohol (2.0 g, 12 mmol) in 15 mL ether

  • Cooled to 0°C in ice bath

  • SOCl₂ (5 g, 18 mmol) added dropwise while stirring

  • Continued stirring at room temperature for 2 hours

Likely Reactivity of 3,4-Diethoxybenzyl Alcohol

The ethoxy derivative would likely exhibit similar reactivity patterns:

  • Alcohol group would undergo similar reactions (oxidation, halogenation)

  • Ethoxy groups would be susceptible to ether cleavage, potentially requiring milder conditions than methoxy groups

  • Increased steric bulk from ethoxy groups might affect reaction rates and selectivity

Biological Activity

Known Biological Properties of 3,4-Dimethoxybenzyl Alcohol

The documented compound has established biological relevance:

  • Secondary metabolite of lignin-degrading fungi

  • Natural substrate of Lignin peroxidase (LiP)

  • Product from biodegradation of lignocellulosic biomass

  • Potential as microbial fuel cell substrate

This analysis provides a comprehensive overview of the properties and applications of 3,4-dimethoxybenzyl alcohol as a reference point for understanding 3,4-diethoxybenzyl alcohol. While direct data on the diethoxy variant is not available in the provided search results, the structural relationship between these compounds allows for reasonable extrapolation of certain properties.

The ethoxy variant would likely exhibit increased lipophilicity, higher molecular weight, and potentially different reactivity profiles in both chemical and biological systems compared to its methoxy counterpart. Further specific research on 3,4-diethoxybenzyl alcohol would be necessary to establish its precise physical, chemical, and biological properties.

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